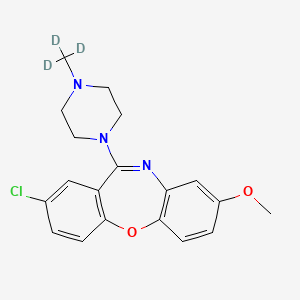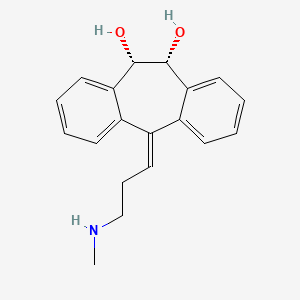
cis-10,11-Dihydroxy Nortriptyline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-10,11-Dihydroxy Nortriptyline: is a metabolite of Nortriptyline, a tricyclic antidepressant. It is characterized by its molecular formula C19H21NO2 and a molecular weight of 295.38 g/mol . This compound is primarily used in research settings to study the metabolic pathways and pharmacological effects of Nortriptyline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-10,11-Dihydroxy Nortriptyline typically involves the hydroxylation of Nortriptyline. This can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes .
Industrial Production Methods: it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: cis-10,11-Dihydroxy Nortriptyline can undergo several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl groups to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives with altered pharmacological properties.
Substitution: The hydroxyl groups can be substituted with other functional groups to create new compounds with different biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
cis-10,11-Dihydroxy Nortriptyline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of cis-10,11-Dihydroxy Nortriptyline involves its interaction with neurotransmitter receptors in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft and enhancing mood . Additionally, it may exert antimuscarinic effects through its actions on the acetylcholine receptor .
Vergleich Mit ähnlichen Verbindungen
Nortriptyline: The parent compound, used as an antidepressant.
10-Hydroxy Nortriptyline: Another metabolite of Nortriptyline with similar pharmacological properties.
Amitriptyline: A related tricyclic antidepressant with a similar mechanism of action.
Uniqueness: cis-10,11-Dihydroxy Nortriptyline is unique due to its specific hydroxylation pattern, which may result in distinct pharmacological effects compared to other metabolites and related compounds .
Eigenschaften
IUPAC Name |
(9R,10S)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-11,18-22H,6,12H2,1H3/t18-,19+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBCRWFSVWNWQQ-KDURUIRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2C(C(C3=CC=CC=C31)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCCC=C1C2=CC=CC=C2[C@@H]([C@@H](C3=CC=CC=C31)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652557 |
Source


|
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-52-3 |
Source


|
| Record name | (10R,11S)-5-[3-(Methylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
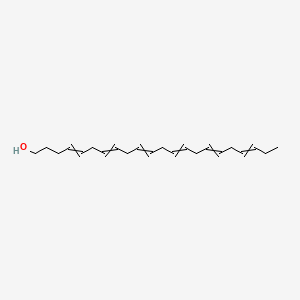

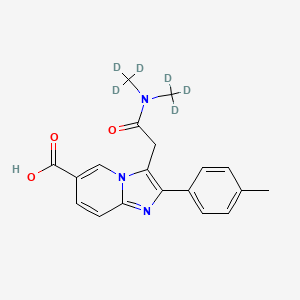

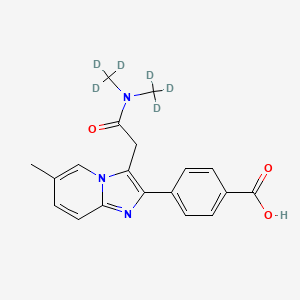
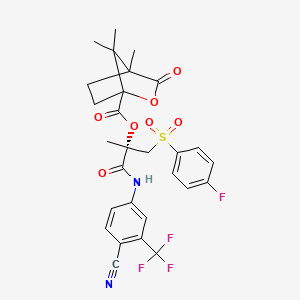
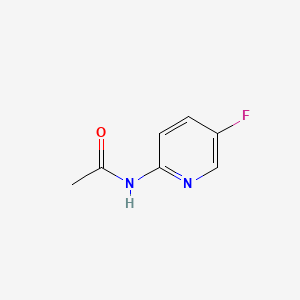
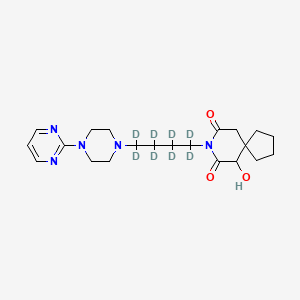
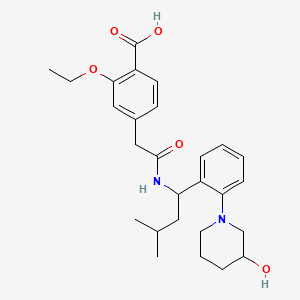

![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

